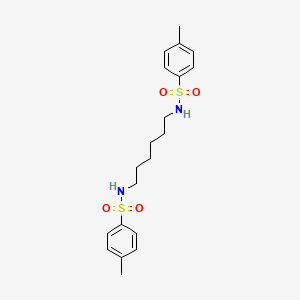

Benzenesulfonamide, N,N'-1,6-hexanediylbis[4-methyl-

Beschreibung

Benzenesulfonamide, N,N'-1,6-hexanediylbis[4-methyl- (CAS 69762-22-7) is a bis-sulfonamide compound featuring a central 1,6-hexanediyl spacer connecting two 4-methylbenzenesulfonamide groups. Its molecular formula is C20H28N2O4S2, with a molecular weight of 424.58 g/mol . The structure includes two aromatic rings substituted with methyl groups, sulfonyl (-SO2-), and amide (-NH-) functionalities. Key properties include a density of 1.212 g/cm³, boiling point of 591.5°C, and flash point of 311.5°C, indicating moderate thermal stability .

This compound is commonly referred to by synonyms such as N,N'-Ditosylhexane-1,6-diamine and is utilized in polymer chemistry as a crosslinking agent or in pharmaceuticals as a sulfonamide-based intermediate . Its sulfonamide groups confer acidity and polarity, influencing solubility in polar solvents and reactivity in nucleophilic substitution reactions .

Eigenschaften

CAS-Nummer |

69762-22-7 |

|---|---|

Molekularformel |

C20H28N2O4S2 |

Molekulargewicht |

424.6 g/mol |

IUPAC-Name |

4-methyl-N-[6-[(4-methylphenyl)sulfonylamino]hexyl]benzenesulfonamide |

InChI |

InChI=1S/C20H28N2O4S2/c1-17-7-11-19(12-8-17)27(23,24)21-15-5-3-4-6-16-22-28(25,26)20-13-9-18(2)10-14-20/h7-14,21-22H,3-6,15-16H2,1-2H3 |

InChI-Schlüssel |

QRIHRWAHTHQCQS-UHFFFAOYSA-N |

Kanonische SMILES |

CC1=CC=C(C=C1)S(=O)(=O)NCCCCCCNS(=O)(=O)C2=CC=C(C=C2)C |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthesis of the Precursor: N,N'-(Hexane-1,6-diyl)bis(4-methylbenzenesulfonamide)

The synthesis begins with the preparation of the bis-sulfonamide precursor, N,N'-(hexane-1,6-diyl)bis(4-methylbenzenesulfonamide), which is critical for subsequent functionalization steps.

-

- p-Toluenesulfonyl chloride (62.9 mmol) dispersed in diethyl ether (17 mL), cooled in an ice bath.

- Sodium hydroxide (63.8 mmol) and hexamethylenediamine (31.4 mmol) dissolved in double-distilled water (15 mL) added dropwise.

- The reaction mixture stirred at room temperature for 24 hours.

-

- The product was filtered and recrystallized from methanol (355 mL).

- After vacuum drying, colorless crystals were obtained with a 71% yield (22.4 mmol).

This method aligns with classical sulfonamide synthesis but uses aqueous-organic biphasic conditions to facilitate the reaction and isolation.

Cyclodextrin-Mediated N-Alkylation with Allyl Bromide

The next key step is the N-alkylation of the bis-sulfonamide with allyl bromide to introduce allyl groups on the nitrogen atoms.

-

- The alkylation was performed in aqueous solution using cyclodextrins (α- and randomly methylated β-cyclodextrins) as phase transfer catalysts.

- These cyclodextrins form inclusion complexes with the hydrophobic substrates, increasing their solubility and reactivity in water.

-

- The bis-sulfonamide precursor was complexed with β-cyclodextrin.

- Allyl bromide complexed with α-cyclodextrin was added under alkaline conditions.

- The reaction proceeded at room temperature with stirring.

-

- The product, N,N'-(hexane-1,6-diyl)bis(N-allyl-4-methylbenzenesulfonamide), precipitated upon heating above 70 °C, allowing easy separation from the cyclodextrin complex.

- The cyclodextrin solution remained stable and reusable under alkaline conditions.

This environmentally friendly aqueous method avoids organic solvents, reduces waste, and facilitates product isolation.

Prilezhaev Epoxidation to Form the Oxirane Rings

The allyl-functionalized bis-sulfonamide undergoes epoxidation to introduce oxirane (epoxy) groups, yielding the target diepoxide compound.

-

- m-Chloroperbenzoic acid (mCPBA) was used as the oxidizing agent.

- The reaction was conducted in methylene chloride at room temperature over several days (initial 2 days, then additional 4 days with more mCPBA).

-

- The reaction mixture was filtered, washed with aqueous sodium bisulfite to remove excess oxidant, and further treated with sodium hydrogen carbonate solution.

- The organic phase was dried over magnesium sulfate and concentrated under reduced pressure.

-

- The diepoxide product, N,N'-(hexane-1,6-diyl)bis(4-methyl-N-(oxiran-2-ylmethyl)benzenesulfonamide), was obtained in 57% yield (1.7 mmol).

- ^1H NMR monitoring showed disappearance of allyl protons (5.0–5.7 ppm), confirming successful epoxidation.

- IR and other spectral data supported the formation of epoxy groups.

This step completes the functionalization, producing a bis-epoxide suitable for further polymerization or curing reactions.

Curing and Functional Testing of the Diepoxide

To demonstrate the applicability of the synthesized diepoxide, its curing behavior was analyzed.

-

- The diepoxide was reacted with α-amino-ε-caprolactam, a lysine-derived primary amine, to initiate ring-opening polymerization.

Summary Table of Preparation Steps and Conditions

| Step No. | Reaction Type | Reagents & Conditions | Yield (%) | Key Characterization Techniques | Notes |

|---|---|---|---|---|---|

| 1 | Sulfonamide formation | p-Toluenesulfonyl chloride + hexamethylenediamine, NaOH, H2O/Et2O, RT, 24 h | 71 | ^1H NMR, recrystallization | Precursor bis-sulfonamide synthesized in aqueous-organic biphasic system |

| 2 | N-Alkylation with allyl bromide | Allyl bromide, α-/β-cyclodextrin, aqueous alkaline solution, RT | Not specified | ^1H NMR, 2D NMR ROESY | Cyclodextrin-mediated phase transfer catalysis in water; green chemistry approach |

| 3 | Epoxidation (Prilezhaev reaction) | mCPBA, methylene chloride, RT, 6 days total | 57 | ^1H NMR, IR | Allyl groups converted to oxiranes, diepoxide obtained |

| 4 | Curing with amine | α-Amino-ε-caprolactam, 50 °C, monitored by rheology | N/A | Rheological measurements | Demonstrated epoxy curing potential, gel point at ~40-45 min |

Research Outcomes and Significance

- The cyclodextrin-mediated N-alkylation represents a novel, environmentally sustainable method for functionalizing sulfonamides in aqueous media, avoiding harmful organic solvents and simplifying product isolation.

- The diepoxide synthesized is bisphenol A-free, addressing health and environmental concerns associated with bisphenol A-based epoxy resins.

- Rheological studies confirm the diepoxide’s suitability for polymer curing applications, potentially expanding its use in advanced materials.

- Comprehensive spectral analyses (1D and 2D NMR, IR) validate the structure and purity of intermediates and final products, supporting reproducibility and scalability.

Additional Notes on Related Synthetic Variants

- Variations of the bis-sulfonamide core with different N-substituents, such as 1,2,3-triazole groups, have been synthesized via copper(I)-catalyzed azide-alkyne cycloaddition, expanding the chemical diversity and biological activity profile of these compounds.

- Metal hydrogen sulfate catalysts have been explored for N-acylation of sulfonamides under solvent-free conditions, offering alternative synthetic routes for related sulfonamide derivatives.

Analyse Chemischer Reaktionen

Types of Reactions

Benzenesulfonamide, N,N’-1,6-hexanediylbis[4-methyl-] undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfonic acids.

Reduction: Reduction reactions can convert the sulfonamide group to amines.

Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonamide group is replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.

Substitution: Nucleophiles such as amines, alcohols, and thiols can be used in substitution reactions.

Major Products Formed

Oxidation: Sulfonic acids

Reduction: Amines

Substitution: Various substituted benzenesulfonamides

Wissenschaftliche Forschungsanwendungen

Benzenesulfonamide, N,N’-1,6-hexanediylbis[4-methyl-] has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Acts as an inhibitor for certain enzymes, making it useful in studying enzyme mechanisms.

Industry: Utilized in the production of polymers and other industrial chemicals.

Wirkmechanismus

The mechanism of action of benzenesulfonamide, N,N’-1,6-hexanediylbis[4-methyl-] involves its interaction with specific molecular targets, such as enzymes. For instance, it inhibits carbonic anhydrase IX by binding to the active site of the enzyme, thereby preventing its normal function. This inhibition can lead to the disruption of cellular processes, making it a potential therapeutic agent .

Vergleich Mit ähnlichen Verbindungen

Table 1: Molecular Features of Hexanediyl-Linked Bis-Amides and Sulfonamides

Key Observations :

- Functional Groups : Sulfonamides (target compound) exhibit stronger acidity (pKa ~10) compared to amides (pKa ~15–20) due to the electron-withdrawing sulfonyl group, enhancing reactivity in acidic environments .

- Substituent Effects: Bulky groups (e.g., tert-butyl in CAS 140946-91-4) increase steric hindrance, reducing crystallinity but improving solubility in nonpolar solvents . Hydroxyl groups (CAS 55349-01-4) enhance hydrophilicity and hydrogen-bonding capacity .

- Molecular Weight : Higher molecular weight derivatives (e.g., CAS 55349-01-4) are typically used in bulk applications like lubricants, while lower-weight compounds (e.g., CAS 103956-07-6) favor pharmaceutical use .

Physicochemical and Application Comparison

Table 2: Property and Application Contrast

Notable Findings:

Biologische Aktivität

Benzenesulfonamide, N,N'-1,6-hexanediylbis[4-methyl-] (CAS Number: 69762-22-7) is a compound that has garnered attention for its diverse biological activities. This article delves into its synthesis, biological properties, and potential therapeutic applications, supported by data tables and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following chemical structure:

- Molecular Formula : CHNOS

- Molecular Weight : 424.577 g/mol

- Density : 1.212 g/cm³

- Boiling Point : 591.5°C at 760 mmHg

- Flash Point : 311.5°C

Synthesis

The synthesis of benzenesulfonamides typically involves nucleophilic acyl substitution reactions between sulfonyl chlorides and amines. The specific compound can be synthesized through reactions involving substituted benzenesulfonyl chlorides and hexanediamine derivatives, leading to the formation of sulfonamide linkages that confer biological activity .

Antimicrobial Activity

Benzenesulfonamide derivatives are known for their antimicrobial properties. Recent studies have shown that compounds similar to benzenesulfonamide exhibit significant antibacterial activity against various pathogens:

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli | 6.72 mg/mL |

| Staphylococcus aureus | 6.63 mg/mL |

| Pseudomonas aeruginosa | 6.67 mg/mL |

| Salmonella typhi | 6.45 mg/mL |

| Candida albicans | 6.63 mg/mL |

These findings indicate that benzenesulfonamide can inhibit the growth of several clinically relevant bacteria and fungi, making it a candidate for further development as an antimicrobial agent .

Anti-inflammatory Activity

In vivo studies have demonstrated that benzenesulfonamide derivatives possess anti-inflammatory properties. For instance, one study reported that certain derivatives inhibited carrageenan-induced paw edema in rats by up to 94.69% at specific time intervals . This suggests potential applications in treating inflammatory conditions.

Antioxidant Activity

The antioxidant activity of benzenesulfonamide has been compared to Vitamin C, indicating a comparable IC50 value of 0.3287 mg/mL against reactive oxygen species . This property may contribute to its therapeutic efficacy in oxidative stress-related diseases.

Case Studies

- Antimicrobial Efficacy Study : A comprehensive evaluation of various benzenesulfonamide derivatives showed promising results against multiple bacterial strains, with MIC values indicating effective inhibition of growth .

- Inflammation Model : In a rat model of inflammation, the administration of benzenesulfonamide derivatives resulted in significant reductions in edema, highlighting their potential as anti-inflammatory agents .

- Comparative Antioxidant Study : The antioxidant capacity was assessed in vitro using DPPH radical scavenging assays, where certain derivatives exhibited strong radical scavenging abilities comparable to established antioxidants like Vitamin C .

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing and purifying N,N'-1,6-hexanediylbis[4-methylbenzenesulfonamide]?

- Methodology : Synthesis typically involves coupling 4-methylbenzenesulfonyl chloride with 1,6-hexanediamine under controlled alkaline conditions (e.g., in dichloromethane with triethylamine as a base). Purification is achieved via recrystallization using methanol or chloroform due to the compound’s high solubility in these solvents . Characterization should include melting point analysis, NMR (¹H/¹³C), and FT-IR to confirm amide bond formation and absence of unreacted precursors.

Q. How can the molecular structure of this compound be validated experimentally?

- Methodology : Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Use SHELXL for refinement and ORTEP-3 for graphical representation of thermal ellipsoids . For non-crystalline samples, employ 2D NMR techniques (COSY, HSQC) to resolve spatial correlations between protons and carbons. Mass spectrometry (ESI-TOF) can confirm molecular weight (636.97 g/mol) .

Q. What solvents are suitable for solubility testing, and how does polarity affect dissolution?

- Methodology : Test solubility in methanol, chloroform, toluene, and water. The compound is highly soluble in methanol and chloroform, sparingly in toluene, and insoluble in water due to its hydrophobic bisamide backbone . Use UV-Vis spectroscopy at λmax ~280 nm (phenolic absorption) to quantify solubility limits.

Q. Which analytical techniques are optimal for quantifying this antioxidant in polymer matrices?

- Methodology : High-performance liquid chromatography (HPLC) with a C18 column and UV detection (280 nm) is effective. For trace analysis, employ LC-MS/MS with electrospray ionization. Calibration curves should be prepared in methanol due to its compatibility with the compound’s solubility profile .

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Methodology : Use PPE (gloves, goggles) to avoid skin/eye contact (H315/H319 hazards) . Store in airtight containers at room temperature, away from oxidizers. Dispose of waste via certified chemical disposal services, adhering to local regulations for phenolic compounds .

Advanced Research Questions

Q. What mechanistic insights explain the antioxidant activity of this compound in polymer systems?

- Methodology : The phenolic hydroxyl groups donate hydrogen atoms to neutralize free radicals (e.g., peroxyl radicals in polyethylene). Use oxidative induction time (OIT) tests via differential scanning calorimetry (DSC) to measure efficacy. Compare OIT values in polyethylene (PE) vs. polystyrene (PS) to assess matrix-dependent activity .

Q. How does the compound interact with polymer chains at the molecular level?

- Methodology : Employ molecular dynamics (MD) simulations to model interactions between the bisamide structure and polymer backbones (e.g., PE). Experimentally, use Fourier-transform infrared (FT-IR) spectroscopy to detect hydrogen bonding between the compound’s amide groups and polymer carbonyl defects .

Q. Can computational methods predict degradation pathways under thermal stress?

- Methodology : Density functional theory (DFT) calculations (B3LYP/6-31G*) can identify bond dissociation energies, prioritizing labile sites (e.g., C-N bonds). Validate predictions with thermogravimetric analysis (TGA) coupled with gas chromatography-mass spectrometry (GC-MS) to detect degradation byproducts like sulfonic acids .

Q. What advanced techniques detect leachable residues of this compound in food-contact polymers?

- Methodology : Simulate migration using ethanol/water (50:50) as a food simulant. Analyze extracts via ultra-high-performance liquid chromatography (UHPLC) with quadrupole time-of-flight (Q-TOF) detection for high-resolution mass identification. Compare results against regulatory thresholds (e.g., SML = 0.01 mg/kg in certain plastics) .

Q. How does crystallographic disorder affect structural refinement in SC-XRD studies?

Featured Recommendations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.